N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride -

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride

Catalog Number: EVT-4538527
CAS Number:
Molecular Formula: C17H22BrClN2O2
Molecular Weight: 401.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b)

  • Compound Description: This compound was identified as a potent sigma receptor agonist with antidepressant-like activity in animal models. []

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone mesylate (34c)

  • Compound Description: Similar to 34b, this compound displayed sigma receptor agonistic activity and exhibited antidepressant-like effects. []
  • Relevance: 34c is a salt form of 34b, differing only in the counterion. Thus, its structural relationship to N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride mirrors that of 34b, sharing the same core structural features.

YM-09151-1 (N-[(2RS,3SR)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaminobenzamide hydrochloride)

  • Compound Description: YM-09151-1 is a potent neuroleptic drug with antipsychotic activity. []
  • Relevance: YM-09151-1 shares with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride the presence of a substituted benzyl group and a methoxy group on a benzene ring. While the core structure differs, both compounds belong to the broader class of substituted benzamides, with variations in the amine substituent and additional ring systems.

trans-N-(1-benzyl-4-methyl-3-pyrrolidinyl)-5-chloro-2-methoxy-4-methylaminobenzamide hydrochloride

  • Compound Description: This compound is a neuroleptic drug with a structure closely related to YM-09151-1. []
  • Relevance: This compound, like YM-09151-1, is a substituted benzamide and shares the benzyl and methoxy substituents with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride. The presence of a pyrrolidine ring instead of the propanamine chain in N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride represents a key structural difference.

1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (18a)

  • Compound Description: Compound 18a exhibited potent α-glucosidase inhibitory activity, exceeding that of the standard drug acarbose. []
  • Relevance: This compound shares with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride a substituted benzyl group with a methoxy and hydroxy substituent. While 18a lacks the halogen substituent and the pyridine ring present in N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, both compounds belong to the class of substituted benzyl derivatives with potential biological activity.

1-(3-bromo-4-hydroxy-5-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (18b)

  • Compound Description: Similar to 18a, this compound also demonstrated α-glucosidase inhibitory activity. []
  • Relevance: 18b is closely related to 18a, incorporating a bromine substituent on the benzyl ring. This makes it even more structurally similar to N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, sharing the halogen, methoxy, and hydroxy substituents on the benzyl group.

(3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753)

  • Relevance: SB-235753 shares a benzyl substituent on a piperidine ring with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, although the rest of the structure differs significantly. The presence of a naphthalene ring system and the acetate group distinguishes it from N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride.

2(3),9(10),16(17),23(24)-tetra-[(E)-4-((5-bromo-3-methoxy-2-(λ1-oxidanyl)benzylidene)amino)-N-(pyridine-2-yl)benzenesulfonamide]phthalocyaninato zinc(II) phthalocyanine (3)

  • Compound Description: This compound is a zinc(II) phthalocyanine with benzenesulfonamide substituents, exhibiting promising photophysical and photochemical properties for potential photocatalytic applications. []

N-6-butyryl-3',5'-adenosine monophosphate (mbcAMP)

  • Compound Description: mbcAMP is a cyclic nucleotide analog that was found to enhance norepinephrine and dopamine-β-hydroxylase release, suggesting a potential role in facilitating neurotransmitter release. []
  • Relevance: While mbcAMP belongs to a different chemical class than N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, the research on mbcAMP highlights the potential biological activity of compounds that can modulate neurotransmitter release, which might be relevant to the investigation of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride.

8-bromo-3',5'-guanosine monophosphate (8-Br-cGMP)

  • Compound Description: 8-Br-cGMP, another cyclic nucleotide analog, also demonstrated an ability to enhance norepinephrine release in studies related to neurotransmitter regulation. []
  • Relevance: Similar to mbcAMP, the research on 8-Br-cGMP emphasizes the role of cyclic nucleotides in modulating neurotransmitter release, which could be indirectly relevant to understanding the potential effects of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, given its amine functionality and potential interactions with neurotransmitter systems.

1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid (4-methoxyphenyl)amide

  • Compound Description: This compound was found to possess potent antiviral activity against the influenza A H1N1 virus. []
  • Relevance: Although structurally quite different from N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, both compounds feature a substituted aromatic ring system and an amide functionality. The antiviral activity of this compound highlights the potential for structural analogs to possess diverse biological activities, which could be of interest in exploring the properties of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride.

4-bromo-2,5-dimethoxy-β-phenethylamine (2C-B)

  • Compound Description: 2C-B is a psychoactive designer drug belonging to the phenethylamine class. []
  • Relevance: Both 2C-B and N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride share a bromo and methoxy substituent on an aromatic ring system. The study of designer drugs like 2C-B highlights the importance of understanding the structure-activity relationships of compounds with potential psychoactive effects, which could be relevant to the investigation of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride.
  • Compound Description: Compound 4 is a spirolactone synthesized from N-ethyl isatin through a reaction with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine. []
  • Relevance: Although structurally different from N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, both compounds contain a methoxy group and highlight the use of chemical reactions to create novel structures with potential biological activity.

9-benzyl-9H-carbazole (3)

  • Compound Description: This compound served as a starting material in a study exploring the synthesis and properties of bromocarbazoles. []
  • Relevance: 9-benzyl-9H-carbazole shares the benzyl group with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, demonstrating the common use of benzyl substituents in organic synthesis. Although the core structure differs, the study of bromocarbazoles emphasizes the influence of halogen substituents on photophysical properties, which could be relevant to understanding the properties of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride.

2,4-diamino-5-methyl-6-[2'-(5-carboxy-1-butynyl)-5'-methoxy]benzyl]pyrimidine (13)

  • Compound Description: Compound 13 was identified as a potent and selective inhibitor of dihydrofolate reductase from Pneumocystis carinii and Mycobacterium avium, showcasing its potential as an antiparasitic or antibacterial agent. []
  • Relevance: Compound 13 shares a substituted benzyl group with a methoxy substituent with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride. Additionally, both compounds contain a pyrimidine ring system, albeit in different arrangements. The study of dihydrofolate reductase inhibitors like compound 13 highlights the potential for structural analogs to target specific enzymes with therapeutic benefits.

2-amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine

  • Compound Description: This compound is an intermediate in the synthesis of pemetrexed disodium, a chemotherapy drug. []
  • Relevance: This compound and N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride share a substituted benzyl group with methoxy substituents and a pyrimidine ring system, although the overall structures differ. The use of this compound in the synthesis of a pharmaceutical highlights the potential for compounds with similar structural features to have medicinal applications.

N-((4-(1-methyl-2-substituted benzyl-5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carbonyl)piperazidine-1-yl)alkyl)-3,4-dimethoxy-5-substituted benzamide

  • Compound Description: These compounds belong to a class of multi-substituted benzamides with inhibitory activity against HIV-1 integrase. []
  • Relevance: These compounds share a substituted benzyl group with a methoxy substituent and a pyrimidine ring with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride. Although they also contain a benzamide group and a piperazine ring not present in the target compound, the shared structural elements and their demonstrated biological activity highlight the potential for compounds with similar features to exhibit diverse pharmacological effects.

4-methoxy-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine (2)

  • Compound Description: Compound 2 serves as a key starting material in the phase-transfer glycosidation reaction leading to the synthesis of 7-deazainosine, an analog of the nucleoside inosine. []
  • Relevance: While structurally distinct from N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, compound 2 contains a methoxy substituent and a pyrimidine ring system. This compound exemplifies the use of substituted heterocycles as building blocks for the synthesis of biologically relevant molecules, highlighting the potential for N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride to be a starting point for further chemical modifications.

4-(2′-bromobenzyloxy)benzopyran-7-ones (3(a–h))

  • Compound Description: These compounds are intermediates in the microwave-assisted synthesis of 12H-benzopyrano[3,2-c][1]benzopyran-5-ones, a class of compounds with potential biological activity. []
  • Relevance: These compounds share a substituted benzyl group with a bromine substituent with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, highlighting the common use of these moieties in organic synthesis.

(2S,3S,4R,5R)-5-(6-(((7-bromo-2-(dimethylamino)-4-((3-methylisoxazol-5-yl)methoxy)benzo[d]oxazol-5-yl)methyl)amino)-9H-purin-9-yl)-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide

  • Compound Description: This compound is a selective A3 adenosine receptor agonist designed for the potential treatment of cardiac ischemia. []
  • Relevance: This compound shares a bromo and methoxy substituent on an aromatic ring with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, demonstrating the recurrence of these structural motifs in molecules with biological activity. Although the core structure differs significantly, the study of adenosine receptor agonists highlights the therapeutic potential of targeting specific receptors, which could be relevant to understanding the pharmacological properties of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride.

1-{[6-bromine-1-methly-5-methoxy-2-phenylthiomethyl-1-n-indole-3-yl]carbonyl}-4-benzyl-piperazine hydrochloride

  • Compound Description: This compound exhibits antiviral activity against the influenza B virus. []
  • Relevance: This compound shares the presence of a substituted benzyl group, a bromine substituent, and a methoxy group with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride. Although the core structures differ, this compound underscores the potential for structurally related molecules to possess antiviral properties, which could be relevant in investigating the biological activity of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride.

N-benzyl-N-methyldecanoic acid amide (4)

  • Compound Description: This compound was used as a substrate in a study investigating reductions with lithium in low molecular weight amines and ethylenediamine. []
  • Relevance: Compound 4 features a benzyl substituent attached to an amide, sharing this structural motif with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride. The research on reductive debenzylation using lithium and amines could be relevant to exploring potential synthetic modifications of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride.

Azulene-1-sulfonamide derivatives

  • Compound Description: These novel azulene derivatives, characterized by a sulfonamide group attached to the azulene core, were found to have significant anti-ulcer activity. []
  • Relevance: While structurally distinct from N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, these azulene-1-sulfonamides highlight the therapeutic potential of novel aromatic compounds containing a sulfonamide group. This could be relevant to understanding the pharmacological properties of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, which contains both an aromatic ring system and an amine functionality that could potentially interact with similar biological targets.

1-(5'-benzyloxy-2'-bromo-4'-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (V)

  • Compound Description: Compound V serves as a key intermediate in the synthesis of various benzylisoquinoline alkaloids, including dl-laurotetanine, dl-schefferine, and dl-corytenchine. []
  • Relevance: This compound shares a substituted benzyl group with a bromine and methoxy substituent with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, illustrating the widespread use of these structural motifs in synthesizing biologically active compounds, particularly alkaloids. Although structurally different overall, this compound emphasizes the potential for compounds with similar benzyl substituents to be precursors to more complex molecules with therapeutic properties.

N-[4-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides and N-[2-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides

  • Compound Description: These compounds, containing both 1,3,4-oxadiazole and morpholine moieties, were synthesized and evaluated for antimicrobial, hemolytic, and enzyme inhibitory activities. []
  • Relevance: These compounds are relevant to N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride due to the shared presence of substituted aromatic rings, amine functionalities, and heterocyclic ring systems. While the specific heterocyclic rings and substituents differ, the study of these compounds with diverse biological activities highlights the potential for structural analogs, such as N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, to possess a range of pharmacological properties.

PD 121981 (5-diphenylacetyl-1-(4-methoxy-3-methylbenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]-pyridine-6-carboxylic acid)

  • Compound Description: PD 121981 is an AT2 receptor antagonist that was shown to unmask the low concentration effects of angiotensin II in rabbit abdominal aorta. []
  • Relevance: PD 121981 shares a substituted benzyl group with a methoxy substituent with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride. Although the core structures differ, the study of PD 121981 and its effects on the angiotensin II pathway highlights the potential for compounds with similar structural features to modulate receptor activity and influence physiological processes.
  • Compound Description: These compounds are blue disperse dyes used for dyeing polyester fabrics. []
  • Relevance: These dyes share a bromo and methoxy substituent on an aromatic ring with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride. Though their primary application is in textile dyeing, the study of their properties and chemical modifications could provide insights into the reactivity and potential applications of compounds containing similar structural motifs.

4-hydroxy-3-methoxy-5-(benzothiazolylthiomethyl)benzylidenecyanoacetamide (AG825)

  • Compound Description: AG825 is an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity. []
  • Relevance: AG825 shares a substituted benzyl group with a methoxy substituent with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride. Although the core structures differ, the study of AG825 and its inhibitory effects on EGFR signaling highlights the potential for compounds with similar structural features to modulate enzyme activity and influence cellular processes, which could be relevant to understanding the pharmacological properties of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride.

5-[4-[(6-ethoxy-1,2-dihydro-2,2-dimethylquinol-4-yl)methoxy]benzyl]-2,4-thiazolidinedione hydrochloride

  • Compound Description: This compound is a 2,4-thiazolidinedione derivative that exhibits blood sugar-lowering activity and potential for treating insulin-nondependent diabetes mellitus. []
  • Relevance: This compound shares a substituted benzyl group with a methoxy substituent with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride. Although the core structures differ, the study of this compound and its antidiabetic properties underscores the potential for compounds with similar structural features to exhibit therapeutic effects, particularly in metabolic disorders.

5-(4-fluorobenzoyl)amino-3-(1-methylpiperidin-4-yl)-1H-indole fumarate (LY334370)

  • Compound Description: LY334370 is a selective 5-ht1F receptor agonist, demonstrating potential for treating migraine. []
  • Relevance: While LY334370 is structurally different from N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, the research on its activity at the 5-ht1F receptor highlights the therapeutic potential of targeting specific serotonin receptors, which could be relevant in investigating the pharmacological properties of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride and its potential interactions with neurotransmitter systems.
  • Compound Description: This compound represents a class of urotensin receptor antagonists, showcasing potential therapeutic applications in various diseases, including cardiovascular and renal disorders. []
  • Relevance: Although structurally complex and diverse, some compounds within the Formula (I) category share common features with N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, such as the presence of substituted aromatic rings, amine functionalities, and heterocyclic ring systems. The investigation of urotensin receptor antagonists highlights the potential for structural analogs to modulate receptor activity and influence physiological processes.

6-(4-bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide (AZD6244/ARRY142886)

  • Compound Description: AZD6244 is a selective inhibitor of MEK1/2, demonstrating potential in anticancer therapies. []
  • Relevance: While structurally different from N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, AZD6244 highlights the therapeutic potential of targeting specific kinases, such as MEK1/2, involved in cell signaling pathways. This could be relevant in exploring the potential effects of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride on cellular processes and its potential interactions with signaling pathways.

(1S-trans)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cylcohexyl]-benzeneacetamide hydrochloride (U50,488)

  • Compound Description: U50,488 is a selective kappa opioid receptor agonist, used in research to study the effects of kappa opioid receptor activation. []
  • Relevance: Although structurally dissimilar to N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, the research on U50,488 and its effects on pain pathways emphasizes the potential for compounds with amine functionalities to interact with opioid receptors. This could be relevant in investigating the pharmacological properties of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride and its potential interactions with neurotransmitter systems.

Properties

Product Name

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride

IUPAC Name

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]propan-1-amine;hydrochloride

Molecular Formula

C17H22BrClN2O2

Molecular Weight

401.7 g/mol

InChI

InChI=1S/C17H21BrN2O2.ClH/c1-3-6-19-11-14-8-15(18)17(16(9-14)21-2)22-12-13-5-4-7-20-10-13;/h4-5,7-10,19H,3,6,11-12H2,1-2H3;1H

InChI Key

CABBYCMVAYIGKU-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=C(C(=C1)Br)OCC2=CN=CC=C2)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.